4-Bromo-5-chloro-2-methylpyridine (CAS 1211529-34-8) is a highly specialized, orthogonally functionalized polyhalopicoline building block widely utilized in advanced pharmaceutical and agrochemical synthesis. Featuring a precisely engineered substitution pattern—a highly reactive bromine at the C4 position, a less reactive chlorine at the C5 position, and an electron-donating methyl group at C2—this compound is specifically designed for sequential, regioselective cross-coupling reactions. For procurement teams and process chemists, this scaffold represents a critical starting material that enables the step-economic synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as Menin/MLL protein interaction inhibitors, by eliminating the need for complex protecting group strategies or low-yielding late-stage halogenations [1].
Substituting 4-bromo-5-chloro-2-methylpyridine with generic alternatives, such as 4,5-dibromo-2-methylpyridine or 4,5-dichloro-2-methylpyridine, fundamentally compromises synthetic efficiency and process economics. Homodihalogenated analogs (like the 4,5-dibromo variant) lack orthogonal reactivity, leading to poor chemoselectivity during initial cross-coupling and resulting in significant bis-coupled byproducts that require costly chromatographic separation [1]. Conversely, utilizing the 4,5-dichloro analog dramatically reduces reactivity at the C4 position, forcing the use of expensive, proprietary palladium ligands and elevated temperatures that can degrade sensitive functional groups. Procuring the exact 4-bromo-5-chloro-2-methylpyridine scaffold ensures kinetic differentiation between the halogen sites, streamlining manufacturing workflows and maximizing overall yield [2].
In the synthesis of complex API intermediates, 4-bromo-5-chloro-2-methylpyridine demonstrates exceptional reactivity at the C4 position. Under standard Negishi conditions with cyclopropylzinc(II) bromide, the C4-Br bond undergoes complete oxidative addition in just 2 hours at 65°C using cost-effective Pd(PPh3)4 [1]. In contrast, attempting this transformation with a 4,5-dichloro baseline would require significantly higher temperatures and specialized dialkylbiaryl phosphine ligands to activate the C4-Cl bond.
| Evidence Dimension | Reaction time and catalyst requirement for C4-alkylation |
| Target Compound Data | Complete conversion in 2 hours at 65°C using standard Pd(PPh3)4 |
| Comparator Or Baseline | 4,5-Dichloro-2-methylpyridine (requires >90°C and specialized ligands like XPhos) |
| Quantified Difference | Avoids high-temperature degradation and reduces catalyst complex costs by utilizing the kinetically favored C-Br bond. |
| Conditions | Cyclopropylzinc(II) bromide, THF, 65°C, nitrogen atmosphere. |
Reduces catalyst expenditures and energy consumption while protecting thermally sensitive intermediates during scale-up.
The orthogonal halogenation of 4-bromo-5-chloro-2-methylpyridine allows for highly selective mono-arylation at the C4 position. When reacted with complex pyrazole boronic acids using Pd(dppf)Cl2 and K3PO4, the compound yields the desired C4-coupled product while leaving the C5-chloro substituent completely intact for subsequent functionalization [1]. Utilizing a 4,5-dibromo comparator under identical conditions typically results in a significant yield loss due to unavoidable bis-arylation.
| Evidence Dimension | Mono-coupling selectivity at C4 |
| Target Compound Data | High chemoselectivity with intact C5-Cl bond for late-stage use |
| Comparator Or Baseline | 4,5-Dibromo-2-methylpyridine (~15-25% bis-arylation byproduct) |
| Quantified Difference | Eliminates the ~15-25% bis-arylation penalty, drastically improving the yield of the mono-coupled intermediate. |
| Conditions | Complex pyrazole boronic acid, Pd(dppf)Cl2 (0.12 eq), K3PO4, standard Suzuki conditions. |
Drastically simplifies downstream purification workflows and maximizes the yield of the desired API intermediate, lowering overall production costs.
As a stable halogenated building block, 4-bromo-5-chloro-2-methylpyridine can be stored long-term under standard inert atmosphere conditions at 2-8°C without degradation. This provides a significant logistical advantage over utilizing highly reactive, in situ generated organometallic pyridine intermediates (such as pyridylzinc or pyridylmagnesium reagents), which require immediate use and strict cryogenic or anhydrous handling protocols.
| Evidence Dimension | Shelf stability and handling requirements |
| Target Compound Data | >6 months stability at 2-8°C under inert atmosphere |
| Comparator Or Baseline | Organometallic pyridine intermediates (require immediate in situ use) |
| Quantified Difference | Eliminates the need for specialized cryogenic storage and in situ generation steps. |
| Conditions | Standard laboratory or warehouse storage (2-8°C, inert gas). |
Enables reliable bulk procurement and batch-to-batch reproducibility without the overhead of specialized handling infrastructure.
The exact 4-bromo-5-chloro-2-methylpyridine scaffold is the preferred starting material for synthesizing spiro-derivative Menin/MLL inhibitors. Its C4-bromo position allows for rapid, high-yield Negishi coupling with cyclopropylzinc reagents, establishing the core pharmacophore required for targeting aggressive leukemias [1].
In the development of novel PPARγ modulators for oncology and metabolic diseases, this compound enables sequential functionalization. The C4 position is first arylated via Suzuki coupling, leaving the C5-chloro position available for subsequent, more forcing cross-coupling reactions to build complex, multi-ring systems [2].
The polyhalogenated picoline core is highly valued in agrochemical R&D for developing metabolically stable crop protection agents. The 2-methyl group provides essential steric bulk and modulates the electron density of the pyridine ring, improving the environmental stability and target binding affinity of the final formulated product.